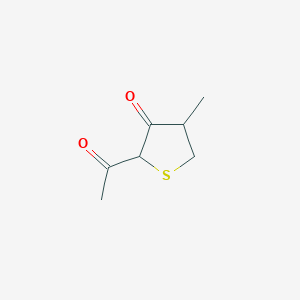
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene, also known as AKMD, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AKMD is a yellowish-brown liquid with a strong odor and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their metabolic pathways. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been reported to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is also stable under normal laboratory conditions. However, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has some limitations, including its strong odor, which can make handling difficult. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is also highly reactive and requires careful handling to avoid accidents.
Orientations Futures
There are several future directions for 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene research. One area of interest is the development of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene-based drugs for the treatment of bacterial and fungal infections. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also shown promise as a potential anticancer agent, and further research is needed to explore its potential in this area. Additionally, the synthesis of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene analogs may lead to the discovery of new compounds with enhanced therapeutic properties.
Conclusion:
In conclusion, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene can be synthesized through various methods and has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has several advantages for lab experiments, including its ease of synthesis and stability. However, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has some limitations, including its strong odor and reactivity. Further research is needed to explore the potential of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene in various areas, including drug development and the synthesis of analogs.
Méthodes De Synthèse
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene can be synthesized through various methods, including the reaction of 2-acetyl-4-methylthiazole with hydrogen sulfide and a catalyst, the reaction of 2-acetylthiophene with acetic anhydride and hydrogen sulfide, and the reaction of 2-acetyl-4-methylthiazole with phosphorus pentasulfide. The yield and purity of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene depend on the synthesis method used.
Applications De Recherche Scientifique
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been investigated for its potential use as a precursor in the synthesis of various pharmaceutical compounds.
Propriétés
Numéro CAS |
142267-90-1 |
|---|---|
Nom du produit |
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene |
Formule moléculaire |
C7H10O2S |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
2-acetyl-4-methylthiolan-3-one |
InChI |
InChI=1S/C7H10O2S/c1-4-3-10-7(5(2)8)6(4)9/h4,7H,3H2,1-2H3 |
Clé InChI |
DIDRMTPJWQJALM-UHFFFAOYSA-N |
SMILES |
CC1CSC(C1=O)C(=O)C |
SMILES canonique |
CC1CSC(C1=O)C(=O)C |
Synonymes |
3(2H)-Thiophenone, 2-acetyldihydro-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




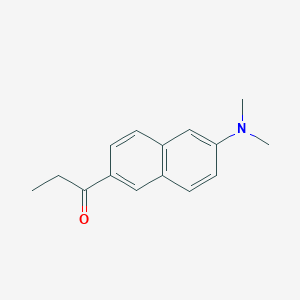
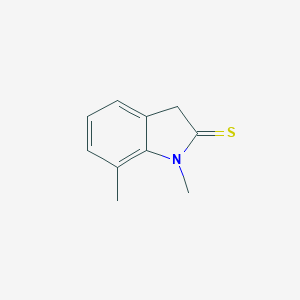
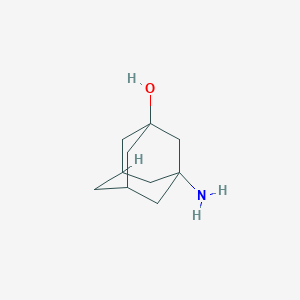

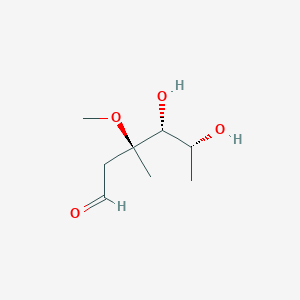
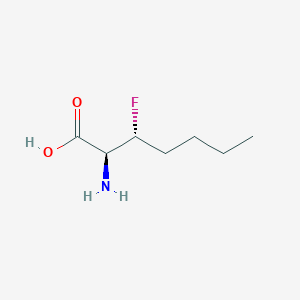
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
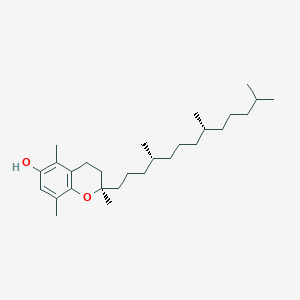
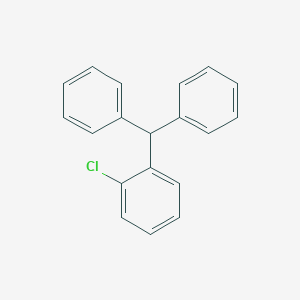
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
